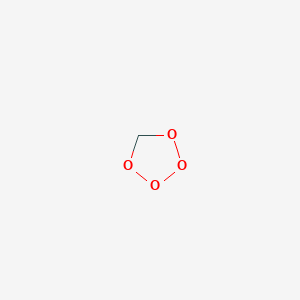
Tetroxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetroxolane, with the chemical formula CH₂O₄, is a unique organic compound characterized by a five-membered ring containing four oxygen atoms. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: Tetroxolane can be synthesized through the reaction of ozone with alkenes. This process involves the formation of primary ozonides, which subsequently rearrange to form this compound. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition .
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthesis methods used in laboratories can be scaled up. The key steps involve the controlled ozonolysis of suitable alkenes, followed by purification processes to isolate this compound .
化学反応の分析
Types of Reactions: Tetroxolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to simpler compounds, often involving the cleavage of the oxygen-oxygen bonds.
Substitution: this compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include simpler oxygen-containing compounds, such as aldehydes, ketones, and carboxylic acids .
科学的研究の応用
Tetroxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Some this compound derivatives are being explored for their potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of tetroxolane involves the cleavage of its oxygen-oxygen bonds, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which this compound is used, such as its role in antimicrobial or antimalarial activity .
類似化合物との比較
1,2,4-Trioxolane: Similar in structure but contains three oxygen atoms in the ring.
1,2,4,5-Tetraoxane: Contains four oxygen atoms but arranged differently in the ring.
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure
Uniqueness: Tetroxolane’s unique structure, with four oxygen atoms in a five-membered ring, gives it distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications .
特性
CAS番号 |
64724-24-9 |
|---|---|
分子式 |
CH2O4 |
分子量 |
78.02 g/mol |
IUPAC名 |
tetraoxolane |
InChI |
InChI=1S/CH2O4/c1-2-4-5-3-1/h1H2 |
InChIキー |
BBTAXTWMTTZKGI-UHFFFAOYSA-N |
正規SMILES |
C1OOOO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


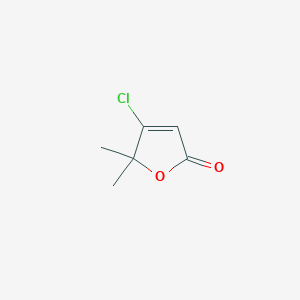

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
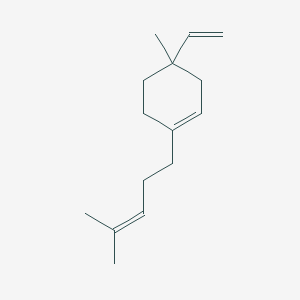

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
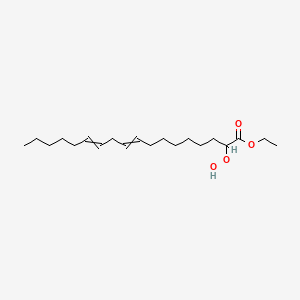
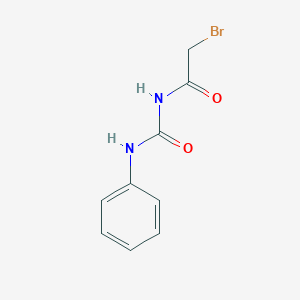

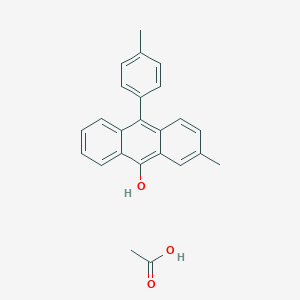
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)

